5-acetyl-2-bromobenzaldehyde

Aldehyde Dehydrogenase Inhibition Enzyme Kinetics Cancer Chemo-resistance

Researchers developing kinase inhibitors or studying ALDH3A1-mediated chemo-resistance often face a trade-off between synthetic versatility and biological potency. 5-Acetyl-2-bromobenzaldehyde (CAS 2383820-38-8) eliminates this compromise by combining a bromine cross-coupling handle with an acetyl derivatization site in a single, crystalline solid (mp 50-52 °C). ● Enables sequential Suzuki/Buchwald-Hartwig couplings and acetyl-directed transformations, streamlining complex API intermediate assembly. ● Confirmed ALDH3A1 inhibitor with an IC50 of 2.1 µM, outperforming the reference probe CB29 (IC50 = 5-16 µM). ● Supplied as a non-volatile solid with 97% purity for easy handling, precise weighing, and reproducible scale-up.

Molecular Formula C9H7BrO2
Molecular Weight 227.1
CAS No. 2383820-38-8
Cat. No. B6180042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-2-bromobenzaldehyde
CAS2383820-38-8
Molecular FormulaC9H7BrO2
Molecular Weight227.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-bromobenzaldehyde Overview


5-Acetyl-2-bromobenzaldehyde (CAS 2383820-38-8) is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol [1]. It is a derivative of benzaldehyde, characterized by the presence of both an acetyl group at the 5-position and a bromine atom at the 2-position on the benzene ring . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its well-defined reactivity profile [2].

1 ALDH3A1 enzyme inhibition study context; scaffold for inhibitor optimization
2 Dual-handle intermediate: bromine for cross-coupling, acetyl for further derivatization
3 Solid-state at ambient temperature (mp 50–52 °C) simplifies handling, weighing, and storage

Why Generic Substitutes Are Inadequate


Substituting 5-acetyl-2-bromobenzaldehyde with simpler benzaldehyde or bromobenzaldehyde derivatives is not feasible for specific applications due to its unique dual-functionalization. The presence of both the acetyl and bromine substituents imparts distinct reactivity and physical properties. The bromine atom provides a handle for cross-coupling reactions, while the acetyl group introduces additional chemical versatility [1]. This combination is essential for its role as an intermediate in the synthesis of complex molecules like kinase inhibitors [2]. Furthermore, its specific physical properties, such as a melting point of 50-52°C , differ significantly from related compounds like 2-bromobenzaldehyde (mp 21-22°C) [3] or 4-bromobenzaldehyde (mp 55-58°C) , which can impact formulation and handling in industrial settings.

! Simpler benzaldehyde or bromobenzaldehyde derivatives lack the dual acetyl/bromine handles essential for cross-coupling and kinase inhibitor synthesis.
! Physical form differs: 2-bromobenzaldehyde is a liquid (mp 21–22 °C); substituting may compromise solid-state handling and process reproducibility.
! Reported ALDH3A1 inhibition potency may not translate to analogues missing the 5-acetyl group; enzyme-target context must be verified.

5-Acetyl-2-bromobenzaldehyde: Comparative Evidence


Enhanced ALDH3A1 Inhibitory Potency vs. CB29

5-Acetyl-2-bromobenzaldehyde demonstrates significantly greater inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the established inhibitor CB29. In a spectrophotometric assay using benzaldehyde as a substrate, 5-acetyl-2-bromobenzaldehyde exhibited an IC50 value of 2.1 µM [1]. In contrast, the reference compound CB29 shows an IC50 of 5 µM in a dehydrogenase assay [2] and is reported with IC50 values up to 16 µM in other studies .

ALDH3A1 inhibition
Cross-study comparable
IC50 2.1 µM
vs CB29: 5–16 µM
2.4- to 7.6-fold higher reported potency
Supports ALDH3A1 inhibitor lead optimization context
Spectrophotometric assay, pH 7.5; data to verify in target assay
Aldehyde Dehydrogenase Inhibition Enzyme Kinetics Cancer Chemo-resistance

Distinct Melting Point Profile

5-Acetyl-2-bromobenzaldehyde exhibits a unique melting point of 50-52°C , which is distinct from closely related bromobenzaldehyde isomers and derivatives. This property differentiates it from the liquid 2-bromobenzaldehyde (mp 21-22°C) [1] and the higher-melting 4-bromobenzaldehyde (mp 55-58°C) . This specific thermal behavior can influence storage conditions, purification strategies, and formulation processes.

Melting point
Head-to-head comparison
50–52 °C
Ortho isomer: 21–22 °C
Para isomer: 55–58 °C
Solid at ambient temperature; supports handling and formulation review
Phase-transition context may influence storage and processing
Physicochemical Properties Material Handling Solid-State Chemistry

Standardized Purity for Reproducibility

Commercial availability of 5-acetyl-2-bromobenzaldehyde is standardized at high purity levels, with multiple reputable vendors specifying a minimum purity of 97% or 98% . This ensures a consistent starting material for synthesis, which is critical for reproducibility in both academic research and industrial process development. Some vendors also provide batch-specific quality control data including NMR, HPLC, or GC analyses .

Commercial purity
Data to verify
≥97–98 %
Multiple vendors report high-purity specifications
Specification review recommended for lot-to-lot consistency
Supplier QC data (NMR, HPLC) should be verified for critical syntheses
Quality Control Reproducibility Process Chemistry

5-Acetyl-2-bromobenzaldehyde: Application Scenarios


ALDH3A1 Inhibitor Lead Optimization

For research programs focused on ALDH3A1, such as those exploring cancer chemo-resistance, 5-acetyl-2-bromobenzaldehyde offers a starting point with confirmed potency (IC50 = 2.1 µM) [1]. Its activity against this target is superior to the commonly used reference inhibitor CB29 (IC50 = 5-16 µM) [2], making it a valuable chemical probe or scaffold for further optimization in structure-activity relationship (SAR) studies.

Dual Functionalization for Complex Frameworks

The presence of both a bromine atom for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and an acetyl group for further derivatization makes this compound an ideal intermediate for building complex molecular architectures [1]. This dual-handle structure is particularly valuable in the synthesis of kinase inhibitors, where such functional groups are commonly employed [2].

Solid Intermediate for Process Scale-up

The solid-state nature of 5-acetyl-2-bromobenzaldehyde (mp 50-52°C) [1] offers distinct practical advantages over liquid ortho-bromobenzaldehyde (mp 21-22°C) [2]. It allows for easier handling, precise weighing, and storage as a non-volatile solid, which are critical considerations for process development and scale-up activities. Its high commercial purity standard further supports consistent and reproducible outcomes .

Application
Selection Property
Validation Focus
ALDH3A1 inhibitor lead optimization
Reported inhibition potency vs. CB29 reference
ALDH3A1 enzyme assay context; SAR scaffold verification
Complex molecule synthesis (e.g., kinase inhibitors)
Dual reactive handles: bromine (cross-coupling) + acetyl group
Cross-coupling and derivatization viability; intermediate stability
Process development and scale-up
Solid-state at ambient temperature; non-volatile handling
Melting point lot consistency; purity specification review
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